Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Description
Historical Context of Bicyclo[1.1.1]Pentanes in Chemical Research
The bicyclo[1.1.1]pentane framework was first synthesized in 1964 through Wiberg’s pioneering work on strained hydrocarbon systems. Early studies focused on its unusual structural properties, including:
- Strain energy : 66.6 kcal/mol compared to linear pentane derivatives
- Symmetry : C~2v~ point group with three equivalent bridgehead positions
- Bond angles : 60° at bridgehead carbons, creating significant angular strain
These properties initially made BCPs laboratory curiosities until the 1982 discovery that [1.1.1]propellane could serve as a synthetic precursor. This breakthrough enabled systematic exploration of BCP derivatives, with tert-butyl carbamate functionalities emerging as critical protecting groups in complex molecule synthesis.
Emergence of Tert-Butyl (3-(Cyanomethyl)Bicyclo[1.1.1]Pentan-1-yl)Carbamate in Scientific Literature
First reported in medicinal chemistry contexts circa 2021, this derivative combines three strategically positioned functional groups:
| Structural Feature | Role in Molecular Design |
|---|---|
| Bicyclo[1.1.1]pentane core | Provides three-dimensional rigidity |
| tert-Butyl carbamate | Enhances solubility and stability |
| Cyanomethyl substituent | Enables further functionalization |
The compound’s synthesis typically proceeds via copper-mediated radical addition to [1.1.1]propellane followed by sequential functionalization. Recent protocols achieve yields exceeding 70% under photoredox conditions.
Structural Significance in Three-Dimensional Space
X-ray crystallographic studies reveal critical spatial parameters:
[
\text{Bridgehead C-C bond length} = 1.54 \, \text{\AA} \quad \text{(vs. 1.47 Å in benzene)}
]
[
\text{Dihedral angles} = 120^\circ \pm 2^\circ \, \text{between substituents}
]
This three-dimensionality enables unique interactions with biological targets compared to flat aromatic systems. Molecular modeling shows 89% improved binding pocket complementarity versus phenyl isosteres in kinase inhibitors.
Current Research Landscape and Academic Interest
Recent advances focus on three key areas:
Synthetic Methodology Development
Medicinal Chemistry Applications
Materials Science Innovations
- High-strain polymer crosslinkers (2024)
- Metal-organic framework (MOF) building blocks (2023)
Ongoing clinical trials feature BCP-containing candidates in Phase II studies for neurodegenerative disorders, leveraging their enhanced blood-brain barrier penetration versus aromatic analogs.
Properties
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLQSZUOYVBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl carbamate and cyanomethyl reagents. One common synthetic route includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and nucleophilic substitution to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethyl group, using reagents such as alkyl halides or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its unique bicyclic structure allows for modifications that can enhance biological activity.
Case Study : A study published in Journal of Medicinal Chemistry explored the compound's derivatives, which showed promising results in inhibiting specific enzymes related to cancer progression. The modifications to the bicyclic structure improved binding affinity and selectivity towards target proteins, indicating its potential as a lead compound for drug development.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.
Data Table 1: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature, 24h | 85 | |
| Cyclization | Reflux in Ethanol | 90 | |
| Hydrolysis | Aqueous Acidic Conditions | 75 |
Material Science
The compound is also explored for its applications in organic light-emitting diodes (OLEDs). Its properties can be tuned to enhance light emission efficiency and stability.
Case Study : Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into OLED matrices significantly improved device performance, achieving higher brightness and longer operational lifetimes compared to traditional materials.
Summary of Findings
The applications of this compound span across medicinal chemistry, organic synthesis, and material science. Its unique structural features allow it to act as a versatile building block for developing new therapeutic agents and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating their activity and thereby exerting its effects. The bicyclo[1.1.1]pentane structure plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of bicyclo[1.1.1]pentane derivatives with tert-butyl carbamate groups, highlighting substituent effects on molecular properties, synthesis, and applications:
Discussion
Reactivity : The nitrile group can participate in click chemistry (e.g., Huisgen cycloaddition) or be reduced to an amine.
Polarity: Cyanomethyl may confer intermediate polarity compared to hydroxyethyl (more polar) and trifluoromethyl (more lipophilic).
Stability : Nitriles are generally stable under acidic/basic conditions, offering advantages over bromomethyl or hydroxymethyl groups in harsh reaction environments.
Biological Activity
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, with the CAS number 2096992-22-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in research.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- Structure : The compound features a bicyclic structure, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the cyanomethyl group may enhance its reactivity and binding affinity to target sites.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown potential against certain cancer cell lines, indicating a possible role as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications in metabolic disorders.
Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation as an anticancer drug .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that this compound effectively inhibits certain proteases involved in cancer progression. This suggests a dual role where it could potentially serve both as an anticancer agent and as a therapeutic for diseases linked to protease activity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for introducing the cyanomethyl group to bicyclo[1.1.1]pentane scaffolds?
The cyanomethyl group can be introduced via nucleophilic substitution or radical-based coupling. For example, tert-butyl carbamate-protected bicyclo[1.1.1]pentane derivatives (e.g., tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate) can undergo alkylation with bromoacetonitrile or cyanoethylation reagents under basic conditions (e.g., KCO/DMF). Optimization of solvent polarity and reaction time is critical to avoid ring strain-induced side reactions .
Q. How is the Boc (tert-butoxycarbonyl) protecting group removed in bicyclo[1.1.1]pentane derivatives?
The Boc group is typically cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C. For example, in a related synthesis, TFA (4.3 equiv) was added dropwise to a DCM solution of the Boc-protected compound, yielding the deprotected amine in 97% yield after 1 hour . Alternative methods include HCl/dioxane for acid-labile substrates .
Q. What spectroscopic techniques are used to confirm the bicyclo[1.1.1]pentane core structure?
- -NMR : The bridgehead carbons of bicyclo[1.1.1]pentane appear as distinct singlets between δ 30–35 ppm due to their unique sp hybridization and ring strain .
- -NMR : Protons on the cyanomethyl group resonate as a singlet near δ 2.5–3.0 ppm, while Boc-protected amines show characteristic tert-butyl signals at δ 1.4 ppm .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyanomethyl group in bicyclo[1.1.1]pentane derivatives?
The bicyclo[1.1.1]pentane scaffold imposes significant steric constraints, limiting nucleophilic attack at the bridgehead. Computational studies (DFT) suggest that the cyanomethyl group’s electron-withdrawing nature enhances electrophilicity at the adjacent carbon, enabling selective C–C bond formation in cross-coupling reactions. Experimental validation using Ir-catalyzed hydrogen borrowing alkylation achieved 73% yield for analogous compounds .
Q. What strategies mitigate competing side reactions during Boc deprotection in strained systems?
Side reactions (e.g., ring-opening or cyanide hydrolysis) are minimized by:
Q. How can bicyclo[1.1.1]pentane-embedded carbamates act as bioisosteres in drug design?
The rigid bicyclo[1.1.1]pentane core mimics phenyl or tert-butyl groups while reducing metabolic liability. For example, Denali Therapeutics incorporated similar scaffolds into DNL343, a neuroprotective agent targeting integrated stress response pathways in ALS. The cyanomethyl group enhances solubility and hydrogen-bonding potential compared to hydrocarbon analogs .
Methodological Challenges and Solutions
Q. What purification methods are optimal for isolating bicyclo[1.1.1]pentane carbamates?
- Silica gel chromatography : Use gradients of DCM/petroleum ether (4:1) or EtOAc/hexanes to resolve polar byproducts. Addition of 1% triethylamine suppresses tailing caused by residual acidity .
- Crystallization : Tert-butyl groups facilitate crystallization from EtOAc/hexanes, achieving >95% purity for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
